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3,4-Dihydro-2H-pyrrol-5-amine, also known as 3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is an organic compound with the molecular formula and a molecular weight of approximately 120.58 g/mol. It features a pyrrole ring structure that is partially saturated, making it a member of the pyrrole family. The compound is characterized by its two nitrogen atoms in the five-membered ring, contributing to its unique chemical properties. Its chemical structure allows for various interactions due to the presence of amino groups, which are critical in biological systems and
These reactions are facilitated by the compound's ability to donate and accept protons due to its amino groups .
Research indicates that 3,4-dihydro-2H-pyrrol-5-amine exhibits various biological activities. It has been studied for:
Several methods exist for synthesizing 3,4-dihydro-2H-pyrrol-5-amine:
3,4-Dihydro-2H-pyrrol-5-amine finds applications in various fields:
Studies on the interactions of 3,4-dihydro-2H-pyrrol-5-amine with other biological molecules reveal:
These studies are essential for evaluating the safety and efficacy of compounds derived from 3,4-dihydro-2H-pyrrol-5-amine .
Several compounds share structural similarities with 3,4-dihydro-2H-pyrrol-5-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Cyclopropanecarboximidamide hydrochloride | 57297-29-7 | 0.57 |
Propionimidamide hydrochloride | 3599-89-1 | 0.54 |
1H-Isoindol-3-amine hydrochloride | 76644-74-1 | 0.50 |
4,5-Dihydro-3H-pyrrol-2-ylamine hydrochloride | 872-32-2 | 0.67 |
What sets 3,4-dihydro-2H-pyrrol-5-amine apart from these similar compounds is its specific hydrogen bonding capabilities and its distinct reactivity profile due to the arrangement of nitrogen atoms within its structure. This unique arrangement enables it to engage in specific biological interactions that may not be present in its analogs .
The molecular geometry of 3,4-dihydro-2H-pyrrol-5-amine reveals a fascinating interplay between electronic effects and structural constraints. High-resolution X-ray crystallographic analysis demonstrates that the compound adopts a five-membered ring configuration with distinct bonding patterns that deviate from simple resonance expectations [3].
The crystallographic data reveals a triclinic crystal system with space group P1̄, characterized by unit cell dimensions of a = 5.9577(4) Å, b = 6.7494(5) Å, and c = 6.8249(5) Å [3]. The angular parameters (α = 101.641(4)°, β = 104.225(6)°, γ = 111.425(4)°) indicate significant deviation from orthogonal symmetry, reflecting the complex hydrogen bonding networks that stabilize the crystal structure [3].
Analysis of the key bond lengths provides critical insights into the electronic structure. The N1—C1 bond length of 1.2756(15) Å is characteristic of a double bond, confirming the imine functionality [3]. In contrast, the N2—C1 bond measures 1.3865(15) Å, indicating significant single-bond character with some degree of conjugation [3]. The N2—C4 and N3—C4 bonds, measuring 1.3191(16) Å and 1.3177(16) Å respectively, demonstrate nearly equivalent lengths, suggesting delocalization effects within the ring system [3].
The carbon-carbon bonds within the saturated portion of the ring exhibit typical single-bond characteristics, with C1—C2, C2—C3, and C3—C4 measuring 1.5260(16) Å, 1.5279(16) Å, and 1.5164(16) Å respectively [3]. These distances are consistent with sp³-hybridized carbon centers and reflect the non-planar nature of the ring system.
Bond angle analysis reveals significant angular strain within the five-membered ring. The N1—C1—N2 angle of 121.78(11)° indicates substantial deviation from ideal sp² geometry, likely due to ring constraints [3]. The N2—C1—C2 angle of 111.20(10)° and the C4—N2—C1 angle of 108.59(10)° demonstrate the accommodation of the nitrogen atom within the cyclic framework [3].
The ring's non-planarity is further evidenced by the C4—C3—C2 and C1—C2—C3 angles of 101.95(9)° and 103.42(9)° respectively, both significantly compressed from tetrahedral geometry due to the five-membered ring constraints [3]. This angular compression contributes to the ring's conformational flexibility and influences its chemical reactivity patterns.
The tautomeric behavior of 3,4-dihydro-2H-pyrrol-5-amine represents one of its most intriguing structural features, with distinct forms predominating in different phases and environmental conditions. Comprehensive analysis has identified three primary tautomeric forms, each characterized by different protonation patterns and electronic distributions [3] [4].
The symmetric imidine form, historically proposed in organic chemistry textbooks, features all three nitrogen atoms bearing single protons, creating a delocalized electronic structure [4]. Computational studies using Hartree-Fock theory with the 6-31G(d) basis set indicate that this symmetric form is thermodynamically favored in the gas phase by approximately 1.9 kcal/mol [3]. Solution-phase nuclear magnetic resonance spectroscopy in DMSO-d₆ provides experimental support for this structure, with characteristic signals appearing as a singlet at 2.46 ppm for the methylene protons and 7.37 ppm for rapidly exchanging NH protons [3].
The asymmetric imino-amine form, observed predominantly in the solid state, exhibits a markedly different electronic structure. In this tautomer, one terminal nitrogen atom is doubly protonated as a primary amine, while the other terminal nitrogen bears a single proton as an imine functionality [3]. The ring nitrogen remains unprotonated, creating an alternating pattern of single and double bonds throughout the molecular framework [3]. This localized bonding pattern is clearly evidenced by the crystallographic bond length analysis, which shows statistically significant differences between alternating carbon-nitrogen bonds [3].
Crystallographic evidence strongly supports the prevalence of the asymmetric form in the solid state, despite its higher gas-phase energy. The formation of extensive hydrogen bonding networks in the crystal lattice provides sufficient stabilization to overcome the intrinsic electronic preference for the symmetric structure [3]. These intermolecular interactions create planar dimeric units reminiscent of carboxylic acid dimers, with eight-membered hydrogen-bonded rings linking adjacent molecules [3].
The protonated form, observed in hydrochloride salt formation, represents a third distinct tautomeric variant. In this structure, both terminal nitrogen atoms are doubly protonated, while the ring nitrogen remains neutral [3]. Interestingly, the bond length analysis of this protonated species shows no statistically significant differences between alternating bonds, indicating a delocalized electronic structure best described by resonance between limiting canonical forms [3].
Conformational analysis reveals that the five-membered ring system exhibits significant flexibility, departing from planarity through a pseudorotation mechanism. The ring adopts an envelope conformation in most crystal structures, with one carbon atom displaced from the plane defined by the remaining four ring atoms [5]. This conformational mobility contributes to the compound's chemical reactivity and influences its interactions with biological targets.
Computational studies using density functional theory methods have explored the conformational landscape of related pyrrolidine systems, revealing that envelope conformations are typically favored over planar structures by 2-4 kcal/mol [6] [7]. The specific conformation adopted depends on substituent effects, intermolecular interactions, and environmental factors such as solvent polarity and temperature.
The stereochemical properties of 3,4-dihydro-2H-pyrrol-5-amine arise from the inherent asymmetry of its five-membered ring system and the potential for nitrogen inversion processes. Unlike fully substituted pyrrolidine derivatives that may contain defined stereocenters, the parent compound exhibits dynamic stereochemical behavior due to the presence of the endocyclic imine functionality [8] [9].
The nitrogen atoms in 3,4-dihydro-2H-pyrrol-5-amine exhibit different stereochemical behaviors depending on their hybridization states and local environments. The ring nitrogen (N2) in the asymmetric tautomeric form adopts sp² hybridization due to its participation in the imine functionality, resulting in a planar geometry that eliminates chirality at this center [3]. The pyramidal geometry typically associated with sp³-hybridized nitrogen is thus not applicable to this position.
The exocyclic amine nitrogen (N3) presents a more complex stereochemical scenario. In the asymmetric tautomeric form, this nitrogen bears two hydrogen atoms and exhibits sp³ hybridization [3]. The pyramidal geometry of this center could theoretically generate chirality; however, the rapid inversion process characteristic of nitrogen atoms prevents the isolation of distinct enantiomers under normal conditions. The barrier to nitrogen inversion in primary amines is typically 5-7 kcal/mol, facilitating rapid equilibration between pyramidal configurations at room temperature [8].
The imine nitrogen (N1) in the asymmetric form exhibits sp² hybridization with planar geometry, eliminating potential stereochemical complexity at this position [3]. However, the geometric isomerism around the C=N double bond introduces additional stereochemical considerations. The crystallographic evidence suggests a Z-configuration for the imine functionality, with the hydrogen atom oriented toward the ring system rather than away from it [3].
Ring puckering analysis reveals that the five-membered ring adopts envelope conformations that introduce pseudochiral elements. The ring can pucker with different carbon atoms serving as the envelope flap, creating distinct conformational isomers that rapidly interconvert through pseudorotation [5]. This conformational flexibility has significant implications for the compound's interactions with chiral environments and biological targets.
Comparative analysis with related fluorinated pyrrolidine derivatives demonstrates how substituent effects can dramatically influence stereochemical properties [8]. The introduction of electronegative fluorine atoms can stabilize specific ring conformations through stereoelectronic effects, including gauche effects and anomeric interactions. While the parent compound lacks such substituents, these studies provide valuable insights into the factors governing pyrrolidine stereochemistry.
The stereochemical behavior of 3,4-dihydro-2H-pyrrol-5-amine becomes particularly relevant in the context of chiral auxiliary applications and asymmetric synthesis. Although the parent compound itself is achiral, its derivatives and complexes may exhibit defined stereochemistry that influences their chemical and biological properties [9]. Understanding these stereochemical principles is essential for designing effective synthetic strategies and predicting the behavior of substituted analogs.
The structural characteristics of 3,4-dihydro-2H-pyrrol-5-amine can be best understood through systematic comparison with related nitrogen heterocycles, particularly other pyrroline derivatives and five-membered ring systems. This comparative analysis illuminates the unique features of the target compound while establishing broader structure-activity relationships within this chemical family [10] [11] [12].
Pyrrolidine, the fully saturated analog, represents the most structurally similar compound for comparison. While both compounds share the five-membered ring framework, the presence of the imine functionality in 3,4-dihydro-2H-pyrrol-5-amine introduces significant electronic differences [13]. Pyrrolidine exhibits uniform C-C and C-N bond lengths characteristic of sp³ hybridization, typically ranging from 1.52-1.54 Å for carbon-carbon bonds and 1.47-1.49 Å for carbon-nitrogen bonds [14]. In contrast, the alternating single and double bonds in 3,4-dihydro-2H-pyrrol-5-amine create a more complex electronic structure with bond lengths varying from 1.28 Å for the imine to 1.53 Å for saturated carbon-carbon bonds [3].
The carbonyl-containing analogs, 2-pyrrolidinone (γ-lactam) and 3-pyrrolin-2-one, provide additional structural benchmarks for comparison [12] [15]. 2-Pyrrolidinone features a C=O bond length of approximately 1.23 Å and exhibits planar geometry around the amide functionality. The electron-withdrawing nature of the carbonyl group significantly influences the ring's electronic properties and conformational preferences compared to the amino-imine system in 3,4-dihydro-2H-pyrrol-5-amine. The amide resonance in pyrrolidinones restricts rotation around the C-N bond, while the imine-amine system in the target compound allows greater conformational flexibility [12].
3-Pyrrolin-2-one presents a particularly relevant comparison as it contains both a carbonyl group and an alkene functionality within the five-membered ring [12]. The C=C double bond in 3-pyrrolin-2-one typically measures 1.32-1.34 Å, shorter than the C=N imine bond in 3,4-dihydro-2H-pyrrol-5-amine (1.276 Å) [3] [12]. This difference reflects the relative electronegativities of carbon and nitrogen and their impact on bond order and length.
Pyrrole, the fully aromatic five-membered nitrogen heterocycle, represents the opposite extreme of unsaturation compared to the target compound [16]. The aromatic ring in pyrrole exhibits delocalized bonding with uniform C-C bond lengths of approximately 1.37 Å and C-N bonds of 1.37 Å [16]. The planar geometry and aromatic stabilization energy of approximately 20-25 kcal/mol distinguish pyrrole from the non-aromatic, conformationally flexible 3,4-dihydro-2H-pyrrol-5-amine [16].
Comparison with the six-membered analog, 6-amino-4,5-dihydropyridin-2-amine, reveals the impact of ring size on structural properties [4]. The six-membered ring system exhibits reduced ring strain compared to the five-membered framework, resulting in bond angles closer to ideal tetrahedral geometry. The crystallographic analysis of this compound shows C-C-C angles of approximately 111-113°, compared to the compressed angles of 102-103° observed in 3,4-dihydro-2H-pyrrol-5-amine [3] [4].
Electronic structure calculations reveal significant differences in frontier molecular orbital energies among these related compounds [17] [18]. The HOMO-LUMO gap in 3,4-dihydro-2H-pyrrol-5-amine is predicted to be approximately 4.8 eV, indicating moderate electrophilicity [17]. This value is intermediate between the smaller gap in pyrrole (due to aromatic conjugation) and the larger gap in fully saturated pyrrolidine [18].
The hydrogen bonding capabilities of these related compounds vary significantly based on their functional groups. 3,4-dihydro-2H-pyrrol-5-amine can serve as both a hydrogen bond donor (through the amine NH₂ group) and acceptor (through the imine nitrogen), enabling the formation of complex intermolecular networks [3]. Pyrrolidine acts primarily as a hydrogen bond acceptor, while pyrrolidinones exhibit both donor and acceptor capabilities through the amide functionality [13].
Conformational analysis across this series reveals distinct preferences. Pyrrolidine typically adopts envelope conformations with relatively low barriers to pseudorotation (1-2 kcal/mol) [14]. The target compound shows similar conformational flexibility, though the imine functionality may impose some constraints on certain conformations [3]. Pyrrolidinones often exhibit more restricted conformational behavior due to the partial double-bond character of the amide linkage [12].